molecular formula C15H17NO3S B5529007 N-benzyl-4-methoxy-N-methylbenzenesulfonamide

N-benzyl-4-methoxy-N-methylbenzenesulfonamide

Cat. No. B5529007
M. Wt: 291.4 g/mol
InChI Key: XSAVTRYTOUEPHV-UHFFFAOYSA-N
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Description

Synthesis Analysis N-benzyl-4-methoxy-N-methylbenzenesulfonamides are synthesized via a two-step process, beginning with the reaction of 4-methylbenzenesulfonyl chloride with a primary amine to yield the corresponding 4-methylbenzenesulfonamide. The subsequent benzylation of the sulfonamide affords the N-benzyl derivatives. This method facilitates the one-pot synthesis of various substituted N-benzyl-4-methylbenzenesulfonamides from 4-methylbenzenesulfonyl chloride, showcasing a viable pathway for producing these compounds (Stenfors & Ngassa, 2020).

Molecular Structure Analysis The crystal structure of 4-methoxy-N-(4-methylphenyl)benzenesulfonamide reveals two-dimensional architecture controlled by C—H⋯πaryl interactions. On the other hand, N-(4-fluorophenyl)-4-methoxybenzenesulfonamide forms a three-dimensional structure through C—H⋯O interactions, demonstrating the influence of functional groups on the molecular architecture of these compounds (Rodrigues et al., 2015).

Chemical Reactions and Properties N-Benzyl-4-methylbenzenesulfonamides undergo base-mediated intramolecular arylation, forming benzhydrylamines, an important reaction for generating nitrogenous heterocycles. The presence of electron-withdrawing groups on the benzyl aromatic ring facilitates this C-arylation, showcasing the chemical reactivity and potential applications of these compounds in synthesizing more complex structures (Kisseljova et al., 2014).

Mechanism of Action

“N-benzyl-4-methoxy-N-methylbenzenesulfonamide” acts as a calcium ion-stimulated myosin S1 ATPase inhibitor. It can reversibly block gliding motion, suggesting it has a role in muscle contraction processes .

Future Directions

The future directions for “N-benzyl-4-methoxy-N-methylbenzenesulfonamide” could involve further exploration of its inhibitory effects on myosin S1 ATPase. This could have potential applications in the study of muscle function and related disorders .

properties

IUPAC Name

N-benzyl-4-methoxy-N-methylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17NO3S/c1-16(12-13-6-4-3-5-7-13)20(17,18)15-10-8-14(19-2)9-11-15/h3-11H,12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSAVTRYTOUEPHV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1=CC=CC=C1)S(=O)(=O)C2=CC=C(C=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-benzyl-4-methoxy-N-methylbenzenesulfonamide

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